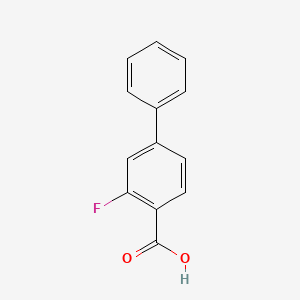

2-Fluoro-4-phenylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXYYOULFLHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464386 | |

| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-76-8 | |

| Record name | 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-phenylbenzoic acid chemical properties

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated biaryl carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical properties, established synthesis protocols, spectroscopic signature, and functional applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

This compound (also known as 3-fluoro-4-biphenylcarboxylic acid) belongs to a class of compounds that are highly valued in medicinal chemistry. The biaryl motif is a common scaffold in many biologically active molecules, while the strategic incorporation of a fluorine atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate acidity, lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug design.[1] This guide serves as a technical resource for understanding and utilizing this versatile building block.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 505082-76-8 | [2][3] |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [4] |

| Appearance | Pale gray to white solid/powder | [5] (Inferred from similar compounds) |

| Melting Point | Data not available; similar compounds like 4-phenylbenzoic acid melt at 220-225 °C.[6] | N/A |

| Solubility | Generally insoluble in water, soluble in organic solvents like alcohol and ether.[6] | N/A |

| pKa | Estimated around 4.0-4.2 due to the electron-withdrawing fluorine atom. | (Predicted) |

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most direct and widely adopted method for synthesizing this compound and its analogs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[8]

The logical pathway involves coupling a fluorinated bromobenzoic acid with phenylboronic acid.

Caption: General synthesis workflow for this compound.

Mechanism of Action: The Suzuki Catalytic Cycle

The efficacy of the Suzuki reaction lies in its well-defined catalytic cycle, which reliably generates the desired product with high yield. The process is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-fluoro-4-bromobenzoic acid), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation : The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium complex, displacing the halide.[9]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. The catalyst is reduced back to its Pd(0) state, ready to begin a new cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Laboratory Protocol (Adapted for Biaryl Carboxylic Acid Synthesis)

The following protocol is a representative procedure for a Suzuki coupling reaction to synthesize a biaryl carboxylic acid.[7][10]

-

Reactor Setup : To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition : Add a solvent mixture, typically an organic solvent like toluene or ethanol mixed with water (e.g., 3:1 v/v).[7][10]

-

Degassing : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd/C or a ligand-containing complex, 0.5-5 mol%).[7]

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

-

Purification : Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic and Structural Analysis

Characterization of the final product is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR : Aromatic carbons will appear between 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF ≈ 250 Hz). The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1680-1710 |

| C-F Stretch | Strong band, ~1100-1250 |

| C=C Stretch (Aromatic) | Medium bands, ~1450-1600 |

Note: The IR data is inferred from characteristic absorption bands of similar compounds like 4-hydroxybenzoic acid and 2-fluorobenzoic acid.[13][14]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by its two primary functional features: the carboxylic acid group and the fluorinated biaryl core.

-

Carboxylic Acid Reactivity : The carboxyl group can readily undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amidation (conversion to an acid chloride followed by reaction with an amine) to create diverse libraries of compounds for screening.

-

Influence of Fluorine : The electron-withdrawing nature of the fluorine atom increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog. In a drug development context, this fluorine atom is crucial. It can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory agents, anti-cancer therapies, and treatments for metabolic diseases.[5][15] Its structure allows for the creation of complex molecules with potential therapeutic properties.[5]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is based on safety data for structurally similar compounds.

-

Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]

-

Precautionary Statements :

-

Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[16][18]

-

First Aid :

-

IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

-

IF ON SKIN : Wash with plenty of soap and water.[16]

-

IF INHALED : Remove person to fresh air and keep comfortable for breathing.[16]

-

-

-

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5][18]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its fluorinated biaryl structure offers a unique combination of properties that are highly advantageous in the field of drug discovery. A thorough understanding of its synthesis, particularly via Suzuki-Miyaura coupling, along with its spectroscopic and reactive characteristics, enables researchers to effectively leverage this compound in the creation of novel and complex molecules with significant therapeutic potential.

References

-

Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. [Link]

-

National Institutes of Health. 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from NIH. [Link]

-

Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

-

Royal Society of Chemistry. Supporting Information. Retrieved from RSC Publishing. [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from RSC Publishing. [Link]

-

Royal Society of Chemistry. Suzuki-Miyaura Coupling. Retrieved from RSC Publishing. [Link]

-

Wikipedia. Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from RSC Publishing. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cheméo. Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. Retrieved from Cheméo. [Link]

-

NIST. 4-Fluorobenzoic acid, phenyl ester. Retrieved from NIST WebBook. [Link]

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from PubChem. [Link]

-

ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from ResearchGate. [Link]

-

ChemBK. 4-Phenylbenzoic acid. Retrieved from ChemBK. [Link]

-

NIST. Benzoic acid, phenyl ester. Retrieved from NIST WebBook. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from ResearchGate. [Link]

-

PubMed. Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from PubMed. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 505082-76-8 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 2-Fluorobenzoic acid(445-29-4) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

2-Fluoro-4-phenylbenzoic acid CAS 505082-76-8

An In-Depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid (CAS 505082-76-8)

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, properties, and applications. We will explore its strategic importance, provide field-tested experimental protocols, and contextualize its utility within contemporary research.

This compound (C₁₃H₉FO₂) is a bifunctional aromatic compound featuring a biphenyl scaffold, a common and privileged structure in medicinal chemistry.[1][2] The molecule's value is significantly enhanced by the specific placement of its functional groups:

-

Carboxylic Acid: This group serves as a versatile chemical handle for amide bond formation, esterification, or conversion to other functional groups, enabling its incorporation into larger, more complex molecules.[3][4]

-

Ortho-Fluorine Substituent: The fluorine atom at the 2-position exerts a powerful influence on the molecule's properties. Its high electronegativity can modulate the acidity of the carboxylic acid, influence conformational preferences through steric and electronic effects, and serve as a crucial site for metabolic blocking in drug candidates, thereby enhancing pharmacokinetic profiles.[5]

-

Para-Phenyl Group: The biphenyl core is a recognized pharmacophore found in numerous approved drugs and bioactive compounds. It provides a rigid, lipophilic scaffold that can engage in favorable π-π stacking and hydrophobic interactions within biological targets.[1]

This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research.[2][6]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development. The key data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 505082-76-8 | [7][8] |

| Molecular Formula | C₁₃H₉FO₂ | [7][8] |

| Molecular Weight | 216.21 g/mol | [7][8] |

| Appearance | Typically a white to off-white solid/powder. | [9] |

| Purity Specification | ≥95% | [7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | [8] |

| Storage Conditions | Store long-term in a cool, dry place. | [7] |

Spectroscopic Profile (Expected): While a complete, published spectrum for this specific molecule is not readily available in the search results, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its structural analogues.[10][11]

-

¹H NMR: Protons on the phenyl ring would appear around 7.4-7.6 ppm. The three protons on the fluorinated benzoic acid ring would show complex splitting patterns due to H-H and H-F coupling, likely in the 7.2-8.2 ppm range. The carboxylic acid proton would be a broad singlet far downfield (>10 ppm), potentially exchangeable with D₂O.[11]

-

¹³C NMR: Aromatic carbons would resonate in the 115-145 ppm region. The carbon bearing the fluorine atom would show a large C-F coupling constant. The carboxyl carbon would be observed downfield, typically >165 ppm.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C stretches for the aromatic rings (~1600, 1450 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹).[11]

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and industrially scalable method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and arylboronic acids.

The strategic choice for this synthesis involves coupling 4-Bromo-2-fluorobenzoic acid with Phenylboronic acid . This is causally preferred over coupling 2-fluoroboronic acid with a 4-phenylbenzoic acid derivative because arylboronic acids are generally more stable and commercially available than their fluorinated counterparts, and the C-Br bond is more readily activated by palladium catalysts than a C-F bond under standard conditions.[14]

Experimental Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful completion of each step ensures the optimal conditions for the next. It is adapted from general procedures for Suzuki couplings of aryl halides with arylboronic acids.[2][13][15]

-

Inert Atmosphere Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup. Causality: Palladium(0) catalysts are sensitive to oxygen and will deactivate if not handled under inert conditions.

-

Reagent Addition: To the flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.). Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%). Causality: The excess boronic acid ensures complete consumption of the more valuable aryl bromide. The base is crucial for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent. Causality: The aqueous/organic solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 2 using 1M HCl. This protonates the carboxylate salt, rendering the product soluble in organic solvents. Causality: Acidification is the critical step to isolate the carboxylic acid product from its salt form.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate. Biphenyl derivatives are foundational in creating drugs, agricultural products, and advanced materials like liquid crystals.[2]

Key Reactions:

-

Amide Coupling: The carboxylic acid can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides, a common linkage in pharmaceutical agents.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride yields esters, which can act as prodrugs or modify solubility.[4]

-

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further functionalization, although the positions will be directed by the existing substituents.

Role in Medicinal Chemistry

The incorporation of a fluorinated biphenyl moiety is a well-established strategy in drug design. The fluorine atom can enhance binding affinity to target proteins by forming specific hydrogen bonds or electrostatic interactions, and it can block sites of metabolic oxidation, improving the drug's half-life.[16] Biphenyl carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.[1]

The structure of this compound makes it an ideal starting point for synthesizing analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors, where a substituted biphenyl core is often required for activity.[17]

Logical Framework: Structure-Driven Utility

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 5. quora.com [quora.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 505082-76-8 this compound AKSci V6264 [aksci.com]

- 8. This compound | 505082-76-8 | FVA08276 [biosynth.com]

- 9. innospk.com [innospk.com]

- 10. rsc.org [rsc.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. benchchem.com [benchchem.com]

- 15. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-phenylbenzoic acid, a molecule of significant interest in contemporary drug discovery and organic synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them.

Introduction: The Strategic Importance of this compound

This compound (Figure 1) is an aromatic carboxylic acid that has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its structure, featuring a biphenyl scaffold with a strategically placed fluorine atom and a carboxylic acid moiety, imparts a unique combination of properties that are highly sought after in medicinal chemistry.

The fluorine substituent is particularly noteworthy. Its high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The carboxylic acid group provides a handle for further chemical modifications and is crucial for modulating solubility and pharmacokinetic profiles. Consequently, understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in the design and development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern how a molecule behaves in biological systems, from its absorption and distribution to its interaction with its intended target.

Identity and Structure

-

Chemical Name: this compound

-

Synonyms: 3-Fluoro-4-phenylbenzoic acid, 2-Fluorobiphenyl-4-carboxylic acid

-

CAS Numbers: 505082-76-8, 137045-30-8

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 223-227 °C | [4] |

| Boiling Point (Predicted) | 361.6 ± 30.0 °C | [1] |

The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and aromatic stacking interactions of the biphenyl rings. The predicted boiling point, while not experimentally verified, suggests low volatility, which is typical for a molecule of this size and functionality.

Solubility Profile

Solubility is a crucial determinant of a drug's bioavailability and formulation options. A comprehensive understanding of a compound's solubility in various media is therefore essential.

| Solvent | Solubility |

| Water | Predicted to be low |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble (with heating) |

The poor aqueous solubility is expected due to the predominantly hydrophobic biphenyl core. The carboxylic acid moiety provides some capacity for hydrogen bonding with water, but this is insufficient to overcome the lipophilic character of the rest of the molecule. The slight solubility in polar aprotic and protic organic solvents like DMSO and methanol is consistent with its structure.

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical parameter that influences its ionization state at different physiological pH values. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets.

-

Predicted pKa: 3.85 ± 0.10

This predicted pKa value is in the expected range for a benzoic acid derivative. The electron-withdrawing effect of the fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The position of the fluorine atom ortho to the carboxylic acid can also influence acidity through inductive and potential intramolecular hydrogen bonding effects.

Experimental Methodologies for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound. These methodologies are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Workflow:

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Approximate Determination: The sample is heated rapidly to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and in vitro/in vivo testing.

Workflow:

Sources

Spectroscopic Characterization of 2-Fluoro-4-phenylbenzoic Acid: A Technical Guide

Introduction

2-Fluoro-4-phenylbenzoic acid, a fluorinated biphenyl carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl core, combined with the electronic modifications introduced by the fluorine atom and the carboxylic acid group, makes it a versatile building block for the synthesis of novel compounds with tailored properties. Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities, and a comprehensive spectroscopic analysis is the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule and exploring the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for its structural confirmation.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, corresponding to the nine protons on the biphenyl core, and a characteristic broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as through-space interactions.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H (Carboxylic Acid) | 10.0 - 13.0 | br s | - |

| H6 | 8.0 - 8.2 | d | JH6-H5 ≈ 8.0 |

| H3 | 7.8 - 8.0 | d | JH3-F ≈ 10.0, JH3-H5 ≈ 2.0 |

| H5 | 7.4 - 7.6 | dd | JH5-H6 ≈ 8.0, JH5-H3 ≈ 2.0 |

| H2', H6' | 7.5 - 7.7 | m | - |

| H3', H4', H5' | 7.3 - 7.5 | m | - |

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar compounds and established substituent effects.

Interpretation:

The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding. The protons on the fluorinated benzoic acid ring (H3, H5, and H6) will exhibit distinct splitting patterns due to both proton-proton and proton-fluorine couplings. The protons of the unsubstituted phenyl ring will likely appear as a complex multiplet.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The fluorine atom will induce characteristic splitting of the signals for the carbon atoms in its vicinity due to carbon-fluorine coupling.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C=O | 165 - 170 | - |

| C2 | 160 - 165 | ¹JC-F ≈ 250 |

| C4 | 145 - 150 | ³JC-F ≈ 8 |

| C1' | 135 - 140 | - |

| C1 | 120 - 125 | ²JC-F ≈ 20 |

| C6 | 130 - 135 | ⁴JC-F ≈ 3 |

| C3 | 115 - 120 | ²JC-F ≈ 25 |

| C5 | 125 - 130 | ⁴JC-F ≈ 3 |

| C2', C6' | 128 - 130 | - |

| C3', C5' | 127 - 129 | - |

| C4' | 129 - 131 | - |

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar compounds and established substituent effects.

Interpretation:

The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two-, three-, and four-bond couplings will be observed for the other carbons on the fluorinated ring. The carbonyl carbon will appear at the most downfield chemical shift.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is indicative of its electronic environment, and its coupling to neighboring protons provides further structural confirmation.

Expected ¹⁹F NMR Data (Predicted):

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons.

-

Expected Chemical Shift: -110 to -120 ppm (relative to CFCl₃)

-

Expected Multiplicity: Triplet of doublets (td) or a more complex multiplet.

Interpretation:

The observed multiplicity will confirm the position of the fluorine atom relative to the protons on the aromatic ring. Decoupling of the protons would result in a singlet, confirming that the observed splitting is due to H-F coupling.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Acquisition mode: Proton-coupled and decoupled.

-

Number of scans: 128-256

-

Relaxation delay: 1-2 seconds

-

Spectral width: A range appropriate for aromatic fluorine compounds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.

Expected Characteristic IR Absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| C-F stretch | 1100-1250 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium |

| C-H bend (Aromatic) | 690-900 | Medium to Strong |

Interpretation:

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of the C-F bond will be confirmed by a strong absorption in the fingerprint region.

Experimental Protocol for FT-IR:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Acquire the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 216.05 (for C₁₃H₉FO₂)

-

Major Fragments (Predicted):

-

m/z 199: [M - OH]⁺

-

m/z 171: [M - COOH]⁺

-

m/z 152: [M - COOH - F]⁺

-

m/z 77: [C₆H₅]⁺

-

Interpretation:

The mass spectrum should show a clear molecular ion peak at m/z 216. The fragmentation pattern will be characteristic of a benzoic acid derivative. Common losses include the hydroxyl group (-17 amu) and the entire carboxylic acid group (-45 amu). The biphenyl linkage may also cleave, leading to fragments corresponding to the individual aromatic rings.

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) may be used to observe the molecular ion with less fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizing the Spectroscopic Relationships

To better understand the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Interconnectivity of spectroscopic techniques for the structural elucidation of this compound.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the principles of NMR, IR, and MS, a detailed and self-validating picture of the molecule's structure can be established. The provided experimental protocols serve as a practical starting point for researchers working with this compound and other novel fluorinated biphenyls. While the presented data is largely predictive, it is grounded in well-established spectroscopic principles and data from closely related molecules, offering a high degree of confidence in the structural assignment. For definitive characterization, the acquisition of experimental data is always recommended.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

solubility of 2-Fluoro-4-phenylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-phenylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers predictive insights based on molecular structure, and presents a detailed experimental protocol for quantitative solubility determination. By synthesizing information from established chemical principles and data on structurally analogous compounds, this guide serves as a practical resource for laboratory applications involving this and similar aromatic carboxylic acids.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring a biphenyl backbone. Its structure, which includes a carboxylic acid group and a fluorine substituent, suggests a nuanced solubility profile that is critical for its application in pharmaceutical development and organic synthesis.[1] Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation.[2]

Physicochemical Properties (Predicted and from Analogues):

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | Likely a pale gray or white to off-white crystalline solid | [1][3] |

| Melting Point | Expected to be a relatively high melting solid, similar to related compounds (e.g., 4-Phenylbenzoic acid: 220-225 °C, Biphenyl-2-carboxylic acid: 111-113 °C) | [4] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This rule posits that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains distinct regions that influence its overall polarity and, consequently, its solubility:

-

Biphenyl Core: This large, nonpolar hydrocarbon portion of the molecule contributes to its hydrophobicity and favors solubility in nonpolar organic solvents through van der Waals interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This group enhances solubility in polar solvents, particularly those that can also engage in hydrogen bonding (e.g., alcohols). Furthermore, the acidic nature of the carboxylic acid group allows for deprotonation in the presence of a base, forming a highly polar carboxylate salt which is generally more soluble in polar solvents like water.[6]

-

Fluorine Substituent (-F): The electronegative fluorine atom introduces a dipole moment, slightly increasing the molecule's overall polarity. However, its contribution is generally less significant than that of the carboxylic acid group.

Based on these structural features, it is predicted that this compound will exhibit limited solubility in water but will be soluble in many organic solvents, with the degree of solubility depending on the solvent's polarity and its ability to interact with the carboxylic acid group.[3]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on the solubility of structurally similar compounds like flurbiprofen and various biphenyl carboxylic acids, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The alcohol's hydroxyl group can form hydrogen bonds with the carboxylic acid group of the solute.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents are polar and can interact with the polar regions of the solute, but they cannot donate hydrogen bonds. |

| Nonpolar | Hexane, Toluene, Methylcyclohexane | Low to Moderate | The nonpolar biphenyl core will interact favorably with these solvents, but the polar carboxylic acid group will be disfavored.[7] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid will be deprotonated to form a water-soluble salt.[8][9] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid group, keeping the molecule in its less water-soluble neutral form.[8][9] |

| Water | Very Low/Insoluble | The large, nonpolar biphenyl backbone dominates the molecule's character, making it poorly soluble in water despite the presence of the polar carboxylic acid group.[3][4][10] |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. The isothermal shake-flask method is a reliable and commonly used technique.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Causality: Using an excess of the solid ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area for dissolution, and a prolonged equilibration time is necessary to ensure the dissolution and precipitation rates are equal.

-

-

Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a pipette.

-

Trustworthiness: Taking the sample from the supernatant without disturbing the solid is crucial to avoid artificially inflating the measured concentration.

-

-

Filtration:

-

Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial.

-

Causality: Filtration removes any suspended microscopic solid particles that could dissolve upon dilution and lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Trustworthiness: A calibration curve prepared with known concentrations of this compound in the same solvent is essential for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

-

The dilution factor is the total volume after dilution divided by the volume of the filtered sample taken.

-

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol can be summarized in a table for easy comparison across different solvents. This data is invaluable for:

-

Solvent Selection: Choosing appropriate solvents for chemical reactions, extractions, and purifications.[5]

-

Crystallization Process Development: Identifying suitable solvent systems for growing high-purity crystals.

-

Pharmaceutical Formulation: Developing drug delivery systems by understanding the solubility in various excipients and solvent systems.[2]

-

Predictive Model Validation: The experimental data can be used to validate or refine thermodynamic solubility models like UNIFAC.[11][12][13]

Safety Precautions

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][14]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.[15]

References

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace.

- This compound - Safety Data Sheet. (2023, May 6). ChemicalBook.

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Semantic Scholar.

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Bentham Open Archives.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2025, August 6). ResearchGate.

- Solubility of Organic Compounds. (2023, August 31).

- Flurbiprofen - Solubility of Things. (n.d.).

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- 2-Biphenyl-4'-fluoro-carboxylic acid. (n.d.). Chem-Impex.

- Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya.

- SAFETY DATA SHEET. (2009, September 26).

- Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. (n.d.). IAENG.

- Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-2). (n.d.). Cheméo.

- 4-Phenylbenzoic acid. (n.d.). ChemBK.

- 4-Fluorobenzoic acid 98 456-22-4. (n.d.). Sigma-Aldrich.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

- 4-Fluorobenzoic acid. (n.d.). Wikipedia.

- Biphenyl-2-carboxylic acid 98 947-84-2. (n.d.). Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. scispace.com [scispace.com]

- 12. [PDF] Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water | Semantic Scholar [semanticscholar.org]

- 13. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Acidity and pKa of 2-Fluoro-4-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the acidity and pKa of 2-Fluoro-4-phenylbenzoic acid, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, detail robust experimental and computational methodologies for pKa determination, and present a comparative analysis based on related structures. This document is intended to serve as a practical resource for scientists engaged in the design and development of novel therapeutics.

The Theoretical Basis of Acidity in Substituted Benzoic Acids

The acidity of a substituted benzoic acid is primarily dictated by the electronic properties of its substituents, which modulate the stability of the corresponding carboxylate anion. These influences are broadly categorized as inductive and resonance effects.

-

Inductive Effects (-I/+I): This effect involves the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. Electron-withdrawing groups, such as the fluorine atom in this compound, exert a negative inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group.[1][2][3] This withdrawal of electron density stabilizes the negatively charged carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa).[4][5] The strength of the inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid.

-

Resonance Effects (-R/+R): This effect describes the delocalization of pi (π) electrons through a conjugated system.[6] Electron-withdrawing groups with double or triple bonds can delocalize the negative charge of the carboxylate anion through resonance, stabilizing it and increasing acidity. Conversely, electron-donating groups with lone pairs can destabilize the anion, decreasing acidity.[5] For this compound, the fluorine atom has a +R effect (electron-donating) due to its lone pairs, which opposes its strong -I effect. However, for halogens, the inductive effect is generally considered to be dominant.[7] The phenyl group at the 4-position is generally considered to be electron-withdrawing through a -I effect.[8]

The net effect on the acidity of this compound is a combination of these factors. The strong -I effect of the ortho-fluorine is expected to be the dominant factor in increasing its acidity compared to benzoic acid.

Caption: Influence of substituents on the acidity of this compound.

Methodologies for pKa Determination

Accurate pKa determination is crucial for quantitative structure-activity relationship (QSAR) studies and in vitro-in vivo correlations. Several robust methods are at the disposal of the research scientist.

Experimental Approaches

Potentiometric Titration: This is the gold standard for pKa measurement.[9] The method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Protocol for Potentiometric Titration:

-

Solution Preparation: Accurately prepare a standardized solution of approximately 0.1 M NaOH. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture for sparingly soluble compounds).

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions.

-

Titration: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[9] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa calculated using the Henderson-Hasselbalch equation.

Caption: Experimental workflows for pKa determination.

Computational Approaches

In silico pKa prediction is a valuable tool for high-throughput screening and for guiding experimental design.[10] These methods typically employ quantum mechanical calculations to determine the Gibbs free energy of the deprotonation reaction.

Computational Workflow:

-

Molecular Modeling: Build the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound.

-

Geometry Optimization: Perform geometry optimization calculations for both species using a suitable level of theory (e.g., Density Functional Theory - DFT) and a basis set, often in a simulated solvent environment.[11][12]

-

Energy Calculation: Calculate the Gibbs free energy of the optimized structures.

-

pKa Calculation: The pKa is then calculated from the difference in Gibbs free energy between the acid and its conjugate base.

Acidity and pKa of this compound: A Comparative Analysis

| Compound | pKa | Effect of Substituent(s) |

| Benzoic Acid | 4.20 | Reference |

| 2-Fluorobenzoic Acid | 3.27[13][14] | The ortho-fluoro group is strongly electron-withdrawing (-I), significantly increasing acidity. |

| 4-Phenylbenzoic Acid | ~4.19 (Predicted)[15][16] | The para-phenyl group has a weak electron-withdrawing effect, slightly increasing acidity. |

| This compound | < 3.27 (Estimated) | The combined electron-withdrawing effects of the ortho-fluoro and para-phenyl groups are expected to make this acid stronger than 2-fluorobenzoic acid. |

The pKa of 2-fluorobenzoic acid is 3.27, indicating a substantial increase in acidity compared to benzoic acid due to the potent inductive effect of the ortho-fluorine.[13][14] The predicted pKa of 4-phenylbenzoic acid is approximately 4.19, suggesting a much milder acidifying effect from the para-phenyl group.[15][16] Given the additive nature of these electronic effects, it is highly probable that the pKa of this compound is lower (i.e., more acidic) than that of 2-fluorobenzoic acid, placing it below 3.27.

Conclusion

The acidity of this compound is significantly influenced by the electronic properties of its substituents. The strong electron-withdrawing inductive effect of the ortho-fluorine atom is the primary determinant of its enhanced acidity. While a precise experimental pKa value is yet to be reported, a comparative analysis with related compounds strongly suggests a pKa value below 3.27. The experimental and computational methodologies outlined in this guide provide a robust framework for the accurate determination of this critical parameter, which is indispensable for the successful application of this compound in drug discovery and development.

References

-

2-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). Molecules. [Link]

-

Substituent Effects on Acidity. (2023). Chemistry LibreTexts. [Link]

-

Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. [Link]

-

4-Phenylbenzoic acid - ChemBK. (n.d.). Retrieved from [Link]

-

UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. (n.d.). CUTM Courseware. [Link]

-

Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. (1999). The Journal of Organic Chemistry. [Link]

-

Inductive effect and delocalization on relative acidity. (2020). Wyzant Ask An Expert. [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Center for Biotechnology Information. [Link]

-

Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

-

Electron withdrawing vs electron donating, para, carboxylic acid, pka. (2019). Reddit. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkat USA. [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

p-Fluorobenzoic Acid. (n.d.). RSC Publishing. [Link]

-

Development of Methods for the Determination of pKa Values. (2013). National Center for Biotechnology Information. [Link]

-

(1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem. [Link]

-

2-Fluorobenzoic acid. (n.d.). PubChem. [Link]

-

How To Determine PKA Of Organic Compounds?. (2025). YouTube. [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025). ResearchGate. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

-

pKa Prediction. (n.d.). Rowan. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

-

Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2025). ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Center for Biotechnology Information. [Link]

-

Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]

-

pKa Values in DMSO Compilation (by Reich and Bordwell). (n.d.). Organic Chemistry Data. [Link]

-

3-Fluoro-4-phenylbenzoic acid. (n.d.). Sunway Pharm Ltd. [Link]

-

2'-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. [Link]

-

2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). AOBChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. reddit.com [reddit.com]

- 8. wyzant.com [wyzant.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pKa Prediction | Rowan [rowansci.com]

- 11. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

A Technical Guide to the Ortho Effect of Fluorine in 2-Fluoro-4-phenylbenzoic Acid

Abstract

The "ortho effect" is a well-established, yet complex phenomenon in organic chemistry, where an ortho-substituent on a benzoic acid derivative invariably increases its acidity, irrespective of the substituent's electronic nature. This guide provides an in-depth technical analysis of this effect, focusing specifically on the role of the fluorine atom in 2-Fluoro-4-phenylbenzoic acid. We will dissect the nuanced interplay of fluorine's unique electronic properties, its modest steric footprint, and its capacity for intramolecular interactions. This analysis will elucidate how these factors collectively influence the molecule's acidity (pKa), conformational behavior, and reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage subtle molecular modifications to fine-tune the physicochemical properties of aromatic scaffolds.

Deconstructing the Ortho Effect in Benzoic Acids

The ortho effect describes the empirical observation that an ortho-substituted benzoic acid is almost always a stronger acid than its meta and para isomers, as well as the unsubstituted parent acid.[1][2] This holds true for both electron-donating and electron-withdrawing groups, suggesting a mechanism that transcends simple inductive or resonance effects. The classical explanation is rooted in a combination of steric and electronic factors that preferentially stabilize the carboxylate conjugate base.[3][4]

-

Steric Inhibition of Resonance (SIR): In the neutral benzoic acid, the carboxyl group (-COOH) is largely coplanar with the benzene ring, allowing for resonance donation from the ring to the carboxyl group.[5] A bulky ortho-substituent can create steric hindrance, forcing the -COOH group to twist out of the plane of the ring.[4][6] This rotation disrupts resonance, raising the energy of the neutral acid and thereby lowering the energy barrier to deprotonation.

-

Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion (-COO⁻) is more stable. The ortho-substituent can stabilize this anion through direct field effects or by preventing the planar conformation required for destabilizing resonance interactions with the ring.

The following diagram illustrates the core principles contributing to the ortho effect.

The Distinctive Role of the Ortho-Fluoro Substituent

While the general ortho effect is well-documented, the specific nature of the substituent is critical. Fluorine presents a unique case due to its combination of extreme electronegativity and small atomic size.

Dueling Electronic Effects: Induction vs. Resonance

The electronic influence of fluorine is twofold:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network.[6] This effect is distance-dependent and is therefore maximized at the ortho position, where it strongly polarizes the C-COOH bond, facilitates proton donation, and stabilizes the resulting carboxylate anion.[7]

-

Mesomeric/Resonance Effect (+M): Fluorine possesses lone pairs in 2p orbitals, which can be donated into the benzene ring's π-system.[8] This electron-donating effect increases electron density at the ortho and para positions, which would typically destabilize the carboxylate anion and decrease acidity.

In halogens, the -I effect dominates the +M effect, rendering them net electron-withdrawing groups that activate the ring towards electrophilic attack at the ortho/para positions but are deactivating overall.[8][9] For fluorine, the +M effect is stronger than for other halogens due to better orbital size matching between its 2p orbitals and carbon's 2p orbitals.[10] However, at the ortho position, the powerful distance-dependent -I effect overwhelmingly surpasses the +M effect, leading to a significant increase in acidity.[6]

Steric Profile and Conformational Impact

With a van der Waals radius of ~1.47 Å, fluorine is only marginally larger than hydrogen (~1.20 Å). Consequently, it does not impose the severe steric hindrance seen with bulkier groups like methyl or chloro groups.[8] Therefore, the classic Steric Inhibition of Resonance (SIR) model is less applicable.[5]

However, computational and spectroscopic studies on 2-fluorobenzoic acid (2FBA) reveal a more complex conformational landscape than that of benzoic acid.[11][12][13] 2FBA exists primarily as two low-energy planar cis conformers (cis-I and cis-II), which together account for ~98% of the gas-phase population at room temperature.[13] Two higher-energy trans conformers also exist. One of these, trans-II, is notably stabilized by an intramolecular O-H···F hydrogen bond.[12] While this hydrogen-bonded conformer is a minor species, its existence highlights the unique intramolecular interactions enabled by the ortho-fluoro group. The primary effect on acidity comes from the stabilization of the conjugate base, which is influenced by the electrostatic repulsion between the fluorine and the carboxylate oxygens.[8]

Physicochemical Consequences for this compound

The introduction of a 4-phenyl group adds another layer of complexity. The overall physicochemical properties of this compound are a composite of the effects from all three components: the carboxylic acid, the ortho-fluoro substituent, and the para-phenyl substituent.

Acidity (pKa) Analysis

The acidity of the target molecule can be predicted by dissecting the contribution of each substituent relative to benzoic acid.

-

Benzoic Acid: The baseline, with a pKa of approximately 4.20.[8]

-

4-Phenylbenzoic Acid: The phenyl group is weakly electron-withdrawing inductively but can be electron-donating via resonance. The net effect is a slight increase in acidity compared to benzoic acid.

-

2-Fluorobenzoic Acid: As discussed, the ortho-fluoro group is strongly acid-strengthening due to the dominant inductive effect. Its pKa is 3.27.[8][14]

Combining these effects, the ortho-fluoro group's powerful, proximity-based inductive withdrawal will be the dominant factor determining the acidity of this compound. The para-phenyl group will provide a minor additional acid-strengthening contribution. Therefore, the pKa of this compound is expected to be slightly lower (i.e., more acidic) than that of 2-fluorobenzoic acid.

| Compound | pKa Value | Effect of Substituent(s) |

| Benzoic Acid | 4.20[8] | Reference |

| 4-Phenylbenzoic Acid | 4.16 | Weakly Acid-Strengthening |

| 2-Chlorobenzoic Acid | 2.94[8] | Strongly Acid-Strengthening (-I > +M) |

| 2-Fluorobenzoic Acid | 3.27 [8][14] | Strongly Acid-Strengthening (-I >> +M) |

| This compound | ~3.1-3.2 (Est.) | Very Strongly Acid-Strengthening |

| Table 1: Comparative pKa values demonstrating the potent ortho effect of fluorine. |

Experimental Protocols & Characterization

To translate theory into practice, robust experimental methods are required for synthesis and validation.

Synthesis of this compound via Suzuki Coupling

A reliable and high-yielding route to this class of biphenyl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the coupling of a commercially available halo-benzoic acid with phenylboronic acid.

Causality of Choices:

-

Precursor: 2-Fluoro-4-bromobenzoic acid is chosen because the C-Br bond is significantly more reactive towards oxidative addition by Palladium(0) than the C-F bond, ensuring selective coupling at the 4-position.

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

-

Base: A mild base like Na₂CO₃ is used to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.

-

Solvent System: A two-phase system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, facilitating the reaction at the interface.

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Catalyst Addition: Add the Palladium(0) catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

-